2,3-dichloro-4-iodoaniline
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Overview
Description
2,3-Dichloro-4-iodoaniline: is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 2,3-dichloroaniline. The reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dichloro-4-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-iodoaniline depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, which can activate or deactivate the benzene ring towards various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions .
Comparison with Similar Compounds
2,3-Dichloroaniline: Similar structure but lacks the iodine atom.
4-Iodoaniline: Similar structure but lacks the chlorine atoms.
2-Chloro-4-iodoaniline: Similar structure but with different substitution pattern.
Uniqueness: 2,3-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
CAS No. |
329926-85-4 |
---|---|
Molecular Formula |
C6H4Cl2IN |
Molecular Weight |
287.9 |
Purity |
95 |
Origin of Product |
United States |
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